molecular formula C8H7BrOS B3338941 1-(4-Bromophenyl)-2-mercaptoethanone CAS No. 18099-15-5

1-(4-Bromophenyl)-2-mercaptoethanone

Cat. No.: B3338941
CAS No.: 18099-15-5
M. Wt: 231.11 g/mol
InChI Key: SSJRAUUZYUCFPO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-mercaptoethanone is an organic compound that features a bromophenyl group attached to a mercaptoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-2-mercaptoethanone can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-mercaptoethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-mercaptoethanone and its derivatives often involves interaction with biological macromolecules. For instance, its antimicrobial activity may be due to the inhibition of essential enzymes in microbial cells, leading to cell death . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-2-mercaptoethanone is unique due to its combination of a bromophenyl group and a mercaptoethanone moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

1-(4-bromophenyl)-2-sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrOS/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJRAUUZYUCFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CS)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540130
Record name 1-(4-Bromophenyl)-2-sulfanylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18099-15-5
Record name 1-(4-Bromophenyl)-2-sulfanylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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